1,2-Bis(4-cyanophenoxy)ethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

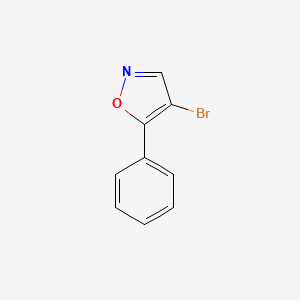

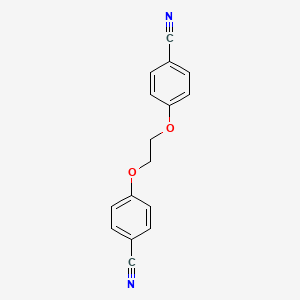

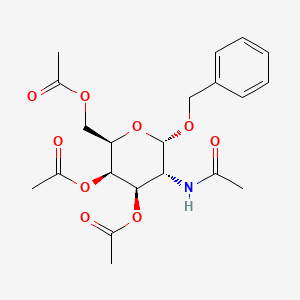

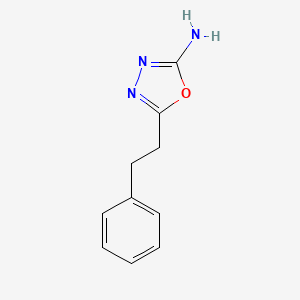

1,2-Bis(4-cyanophenoxy)ethane is a chemical compound that has been the subject of various studies due to its potential applications in the field of coordination chemistry and materials science. The compound is characterized by the presence of cyanophenyl groups attached to an ethane moiety through ether linkages. This structure is versatile for forming complexes with metals and for further chemical modifications.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in several studies. For instance, a macrocyclic compound based on a similar bisphenol structure was synthesized by Schiff-base condensation, involving the reaction of 2,2-methylene-bis[(6-formyl)-4-tert-butylphenol] with 1,2-bis-(2-aminoethoxy)ethane in a basic medium . Another related compound, 1,1,1-trichloro-2,2-bis-(p-cyanophenyl)-ethane, was synthesized starting from the condensation product of chloral and toluene, followed by a series of reactions including the formation of a tetraacetate, an aldehydophenyl derivative, and a dioxime, which was dehydrated to yield the dinitrile .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various techniques such as X-ray crystallography. For example, a macrocyclic ligand based on a bisphenol structure was found to crystallize in the monoclinic space group with specific unit cell dimensions, indicating a well-defined crystalline structure . Additionally, the structures of Hg(II) macrocycles assembled from ether-bridged dipyridyl ligands showed that the Hg atoms adopt a highly distorted tetrahedral coordination environment .

Chemical Reactions Analysis

The reactivity of compounds containing the bisphenol ether structure is highlighted by their ability to form complexes and co-crystals with various metals and organic molecules. For instance, Hg(II) macrocycles were synthesized using an ether-bridged dipyridyl ligand, demonstrating the ligand's ability to coordinate with metal atoms . Co-crystals of 1,2-bis(pyridin-4-yl)ethane with 4-alkoxybenzoic acids were also reported, where hydrogen bonding played a crucial role in the formation of the crystal structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like this compound are influenced by their molecular structure and the nature of their substituents. The presence of cyanophenyl groups and ether linkages can affect properties such as solubility, melting point, and reactivity. The crystalline nature of some of these compounds suggests a degree of stability and potential for use in solid-state applications . The ability to form hydrogen bonds and coordinate with metals also indicates potential applications in materials science and catalysis .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

1,2-Bis(2-aminophenoxy)ethane, a related compound, exhibits unique intermolecular interactions and hydrogen bonding, which are significant for understanding molecular structures in crystallography (Rademeyer, Barkhuizen, Kruger, & Maguire, 2005).

Molecular Design for Metal Extraction

A study on derivatives of 1,2-bis(4-cyanophenoxy)ethane highlights their application in selective extraction of lead(II) ions, showcasing their potential in environmental remediation and analytical chemistry (Hayashita et al., 1999).

Spectroscopy and Complex Formation

Research on 1,2-bis(m-aminophenoxy)ethane, a structurally similar compound, involves its use in forming metal complexes, which are characterized by various spectroscopic methods. This application is crucial in coordination chemistry and material science (Temel, Soran, & Şekerci, 2007).

Structural Trends in Derivatives

Investigation of structural trends within the 1,2-(bis-phenoxy)ethane family, which includes this compound, is crucial for understanding conformational flexibility and molecular design (Paraskevopoulos, Kruger, Rademeyer, & Maguire, 2007).

Catalytic Synthesis

The synthesis of 1,2-bis-(o-aminophenoxy)ethane from a related compound, using catalytic hydrogenation, demonstrates the importance of catalysis in organic synthesis and chemical production (Hong-bo, 2011).

Thermal Decomposition Studies

Studies on the thermal decomposition of brominated derivatives of this compound are significant for understanding their stability and behavior in high-temperature environments, which has implications in material science and flame retardancy (Altarawneh & Dlugogorski, 2014).

Safety and Hazards

Information on the toxicology and safety of 1,2-Bis(4-cyanophenoxy)ethane is limited . As an organic compound, it may have some irritant and hazardous properties . Proper laboratory practices should be followed when handling and using this compound to avoid direct skin and eye contact and to maintain good ventilation . It’s recommended to consult the relevant safety data sheets or professionals before use .

Mecanismo De Acción

Target of Action

1,2-Bis(4-cyanophenoxy)ethane is a chemical compound used primarily as a chemical raw material and synthetic intermediate . It is used in the preparation of fluorescent dyes, optical materials, and organic coatings . .

Pharmacokinetics

It is known that the compound is a white or light yellow crystalline solid that is almost insoluble in water but has better solubility in organic solvents such as ethanol, acetone, and chloroform . This suggests that its bioavailability may be influenced by these properties.

Result of Action

As a chemical intermediate, its primary role is likely in the synthesis of other compounds, such as fluorescent dyes, optical materials, and organic coatings .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility properties suggest that it may be more active in organic solvents compared to aqueous environments . .

Propiedades

IUPAC Name |

4-[2-(4-cyanophenoxy)ethoxy]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-11-13-1-5-15(6-2-13)19-9-10-20-16-7-3-14(12-18)4-8-16/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOKKRACOOYNCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCOC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562168 |

Source

|

| Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56406-20-3 |

Source

|

| Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)

![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)

![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

![2-[2-(Tert-butoxy)-2-oxoethoxy]acetic acid](/img/structure/B1283972.png)